molecular formula C11H14Br2N2 B3234587 2-Bromo-6-(4-(bromomethyl)piperidin-1-yl)pyridine CAS No. 1353978-19-4

2-Bromo-6-(4-(bromomethyl)piperidin-1-yl)pyridine

Cat. No.: B3234587
CAS No.: 1353978-19-4
M. Wt: 334.05 g/mol
InChI Key: HIPMGQHYEVRPPO-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-(bromomethyl)piperidin-1-yl)pyridine is a brominated pyridine derivative featuring a piperidine ring substituted with a bromomethyl group at the 4-position. Its molecular formula is C₁₁H₁₃Br₂N₂, with a molecular weight of 356.05 g/mol. This compound is primarily used in pharmaceutical and materials research, particularly as a precursor in metal coordination chemistry and targeted drug synthesis. Its reactivity is driven by the electron-withdrawing bromine atoms and the nucleophilic piperidine nitrogen, enabling cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

2-bromo-6-[4-(bromomethyl)piperidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2N2/c12-8-9-4-6-15(7-5-9)11-3-1-2-10(13)14-11/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMGQHYEVRPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CBr)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218489
Record name Pyridine, 2-bromo-6-[4-(bromomethyl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353978-19-4
Record name Pyridine, 2-bromo-6-[4-(bromomethyl)-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353978-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-6-[4-(bromomethyl)-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-(bromomethyl)piperidin-1-yl)pyridine typically involves the bromination of 6-(piperidin-1-yl)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-(bromomethyl)piperidin-1-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents like dimethylformamide (DMF) or acetonitrile and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(4-(bromomethyl)piperidin-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-(bromomethyl)piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atoms and piperidine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows for interactions with biological macromolecules, potentially modulating their activity .

Comparison with Similar Compounds

2-Bromo-6-(4-methylpiperidin-1-yl)pyridine (CAS 959237-02-6)

  • Molecular Formula : C₁₁H₁₄BrN₂
  • Similarity Score : 0.95
  • Key Differences : The absence of a bromomethyl group on the piperidine ring reduces its electrophilicity compared to the target compound. This structural simplicity may enhance stability but limits its utility in alkylation reactions.
  • Applications : Used in ligand synthesis for transition-metal catalysts due to its moderate steric bulk .

2-(Azetidin-1-yl)-6-bromopyridine (CAS 1288991-76-3)

  • Molecular Formula : C₈H₈BrN₂
  • Similarity Score : 0.93
  • Key Differences : Replacement of piperidine with a smaller azetidine ring alters steric and electronic properties. The reduced ring size decreases basicity (pKa ~6.5 vs. piperidine’s ~11) and impacts binding affinity in receptor-targeted drug candidates .

6-Bromo-N,N-diethylpyridin-2-amine (CAS 856850-57-2)

  • Molecular Formula : C₉H₁₂BrN₂
  • Similarity Score : 0.91
  • Key Differences : The diethylamine substituent introduces greater lipophilicity (logP ~2.8) compared to the target compound (logP ~3.2), affecting membrane permeability in biological systems. This compound is favored in agrochemical research for pesticidal activity .

2-Bromo-6-(1H-pyrazol-1-yl)pyridine (CAS 123640-41-5)

  • Molecular Formula : C₈H₆BrN₃
  • Key Differences : Substitution of piperidine with pyrazole introduces a hydrogen-bond acceptor site, enhancing metal coordination capabilities. This compound is utilized in selective zinc complexation, achieving 60% yield in solvent-efficient syntheses .

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP Purity (%)
Target Compound 356.05 Not reported ~3.2 ≥95
2-Bromo-6-(4-methylpiperidin-1-yl)pyridine 265.15 136 (EtOH/H₂O) ~2.9 95
2-(Azetidin-1-yl)-6-bromopyridine 213.07 Not reported ~2.5 95
6-Bromo-N,N-diethylpyridin-2-amine 229.11 268–287 ~2.8 96

Biological Activity

2-Bromo-6-(4-(bromomethyl)piperidin-1-yl)pyridine is an organic compound characterized by its unique molecular structure, which includes both bromine and piperidine functional groups. The molecular formula for this compound is C11H14Br2N2, and it has garnered attention in various fields of biological research due to its potential as a building block for biologically active molecules.

The compound undergoes several types of chemical reactions, including:

  • Substitution Reactions : The bromine atoms can be replaced with other nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions : It can be oxidized to form oxides or reduced to remove bromine atoms.
  • Coupling Reactions : Participates in coupling reactions like Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of bromine atoms and the piperidine ring enhances its reactivity and binding affinity, allowing it to act as an electrophile in substitution reactions. This structural configuration facilitates interactions with biological macromolecules, potentially modulating their activity.

Applications in Drug Development

This compound has been identified as a promising candidate in the development of biologically active molecules, particularly as:

  • Enzyme Inhibitors : It shows potential in inhibiting key enzymes involved in various biological pathways.
  • Receptor Ligands : The compound can serve as a ligand for receptors, influencing signaling pathways that could lead to therapeutic effects .

Case Studies and Research Findings

  • Inhibitory Activity Against PD-L1 : Research has indicated that compounds similar to this compound can act as inhibitors of the PD-1/PD-L1 immune checkpoint. These inhibitors are crucial for cancer immunotherapy, where they enhance the immune response against tumors .
  • GSK-3β Inhibition : In studies focusing on GSK-3β inhibitors, compounds with similar structural motifs exhibited significant inhibitory activity (IC50 values ranging from 10 to 1314 nM). This suggests that derivatives of this compound could also possess similar inhibitory properties .
  • Cytotoxicity Studies : Various studies assessed the cytotoxic effects of related compounds on different cell lines (e.g., HT-22 and BV-2). Some derivatives were found to maintain cell viability at concentrations up to 10 µM while still exhibiting potency against specific kinases, indicating a favorable therapeutic window .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Bromo-6-(piperidin-1-yl)pyridineLacks bromomethyl group; shares piperidine moietyModerate enzyme inhibition
2,6-Bis(bromomethyl)pyridineContains two bromomethyl groups; increased reactivityHigher cytotoxicity
This compoundUnique combination of functional groups; versatilePotential enzyme inhibitor and ligand

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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